molecular formula C13H16O4S B12218008 (1,1-Dioxidotetrahydrothiophen-3-yl)methyl 4-methylbenzoate CAS No. 321971-82-8

(1,1-Dioxidotetrahydrothiophen-3-yl)methyl 4-methylbenzoate

Cat. No.: B12218008
CAS No.: 321971-82-8
M. Wt: 268.33 g/mol
InChI Key: HCTLHKLBZDAQPL-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and features a 4-methyl group along with a (tetrahydro-1,1-dioxido-3-thienyl)methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with (tetrahydro-1,1-dioxido-3-thienyl)methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 4-methylbenzoic acid and (tetrahydro-1,1-dioxido-3-thienyl)methanol.

    Reduction: 4-methylbenzoic alcohol and (tetrahydro-1,1-dioxido-3-thienyl)methanol.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the (tetrahydro-1,1-dioxido-3-thienyl)methyl group.

    Benzoic acid, 4-methyl-, ethyl ester: Similar structure with an ethyl ester group instead of the (tetrahydro-1,1-dioxido-3-thienyl)methyl group.

    Benzoic acid, 4-methyl-, propyl ester: Similar structure with a propyl ester group.

Uniqueness

The presence of the (tetrahydro-1,1-dioxido-3-thienyl)methyl group in benzoic acid, 4-methyl-, (tetrahydro-1,1-dioxido-3-thienyl)methyl ester imparts unique chemical and physical properties, making it distinct from other similar compounds

Properties

CAS No.

321971-82-8

Molecular Formula

C13H16O4S

Molecular Weight

268.33 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl)methyl 4-methylbenzoate

InChI

InChI=1S/C13H16O4S/c1-10-2-4-12(5-3-10)13(14)17-8-11-6-7-18(15,16)9-11/h2-5,11H,6-9H2,1H3

InChI Key

HCTLHKLBZDAQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CCS(=O)(=O)C2

Origin of Product

United States

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